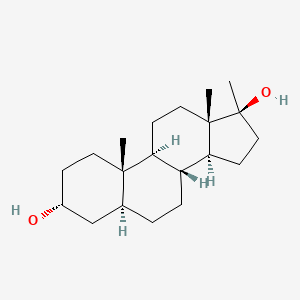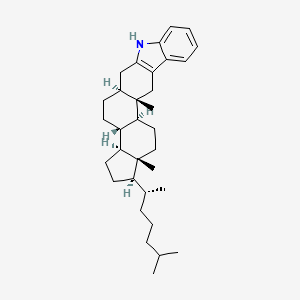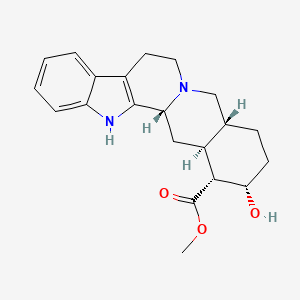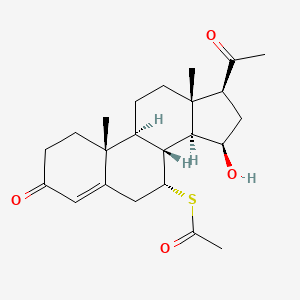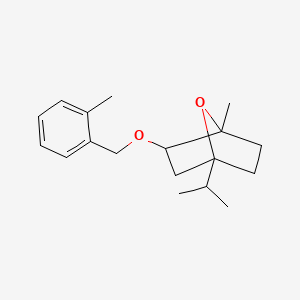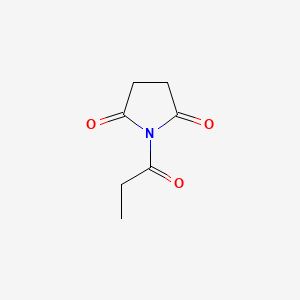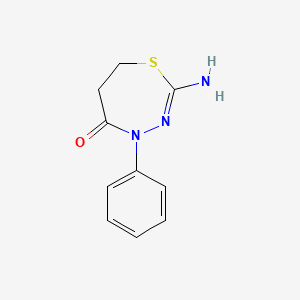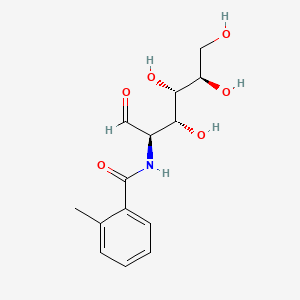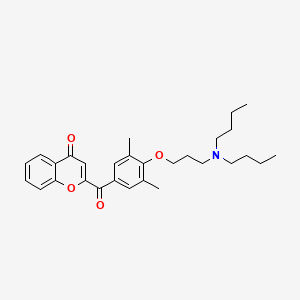
Bucromarone
描述
Bucromarone is an aromatic ketone with the IUPAC name 2-[4-[3-(dibutylamino)propoxy]-3,5-dimethylbenzoyl]chromen-4-one . It is a compound of interest in various scientific fields due to its unique chemical structure and properties.
准备方法
Bucromarone can be synthesized through a process involving the use of an electrophilic catalyst, such as aluminum chloride. The synthesis begins with the addition of 1.2 mol of aluminum chloride to a solution of 48.8 g (0.4 mol) of 2,6-dimethyl phenol in 400 ml of dichloroethane. This mixture is agitated at room temperature for an hour . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
化学反应分析
Bucromarone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketone derivatives, while reduction could produce alcohols or other reduced forms of the compound .
科学研究应用
Bucromarone has several scientific research applications. It has been studied for its potential use in drug metabolism and disposition. Research has shown that this compound is extensively metabolized in the liver, with more than 90% of the administered radioactivity excreted in bile after intravenous and oral administration . This compound and its metabolites have been investigated for their pharmacological activities, including potential therapeutic effects.
作用机制
The mechanism of action of bucromarone involves its interaction with specific molecular targets and pathways. It is known to undergo dealkylation of the N-dibutyl group, yielding pharmacologically active metabolites such as monodesbutylthis compound and didesbutylthis compound . These metabolites may interact with various biological targets, contributing to the compound’s overall effects.
相似化合物的比较
Bucromarone can be compared with other aromatic ketones and chromone derivatives. Similar compounds include 2-[4-[3-(dibutylamino)propoxy]-3,5-dimethylbenzoyl]chromen-4-one and other related structures . This compound’s unique combination of functional groups and its specific metabolic pathways distinguish it from other similar compounds, making it a valuable subject of study in various scientific disciplines.
属性
IUPAC Name |
2-[4-[3-(dibutylamino)propoxy]-3,5-dimethylbenzoyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO4/c1-5-7-14-30(15-8-6-2)16-11-17-33-29-21(3)18-23(19-22(29)4)28(32)27-20-25(31)24-12-9-10-13-26(24)34-27/h9-10,12-13,18-20H,5-8,11,14-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGLNTZLBQBOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868475 | |
| Record name | 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78371-66-1 | |
| Record name | Bucromarone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078371661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50868475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUCROMARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI688O846T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the metabolism of Bucromarone in living organisms?
A1: Studies using radiolabeled this compound in rats and mice show that the drug is extensively metabolized, primarily in the liver. [] The primary metabolic pathway involves dealkylation of the N-dibutyl group. [] This process results in three main metabolites: monodesbutylthis compound, didesbutylthis compound, and 2-(3-5-dimethyl-4-hydroxybenzoyl) chromone. [] These metabolites are then excreted primarily through the bile. []
Q2: How bioavailable is this compound after oral administration?
A2: Research suggests that this compound has poor bioavailability after oral administration. [] While it's well-absorbed from the gastrointestinal tract, the drug and its metabolites are rapidly taken up by the liver and excreted in bile, limiting the amount reaching systemic circulation. [] This is evidenced by the low tissue and blood concentrations observed after oral administration compared to intravenous injection. []
Q3: What is the purpose of synthesizing radiolabeled this compound?
A3: Synthesizing 14C-Bucromarone, where the radiolabel is incorporated into the chromone group, allows researchers to track the drug's absorption, distribution, metabolism, and excretion within the body. [, ] This is crucial for understanding the drug's pharmacokinetic profile. [] The specific activity of the synthesized 14C-Bucromarone succinate and hydrochloride was determined to be 275.6 MBq/mmol and 277.5 MBq/mmol, respectively. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


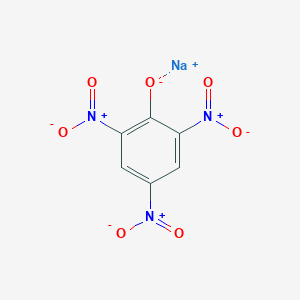
![N(2)-(2,4-dichlorophenyl)-N-(7-{[(2,4-dichlorophenyl)amino]sulfonyl}-1-oxo-1,2-dihydronaphthalen-2-yl)glycinamide](/img/structure/B1205721.png)
![trimethyl (2S,7R,10S,12R,16R,19R,27R,29R,32S,35R,38S,41R,46S,50R,53S,54R,56R,59S,62S,67S)-46-hydroxy-7,10,12,16,19,24,29,32,35,38,41,50,53,56,59,62,67,70-octadecamethyl-47-oxo-3,26,45,68-tetraoxaheptadecacyclo[40.28.0.02,27.04,25.06,23.07,20.010,19.011,16.028,41.029,38.032,37.044,69.046,67.049,66.050,63.053,62.054,59]heptaconta-1(70),4(25),5,23,42,44(69),48,63,65-nonaene-12,35,56-tricarboxylate](/img/structure/B1205722.png)

